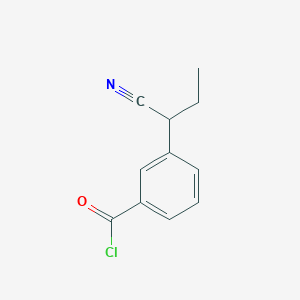
Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmacological properties, including their use as calcium channel blockers in the treatment of cardiovascular diseases . The structure of this compound includes a dihydropyridine ring, which is a six-membered ring containing one nitrogen atom and two double bonds.
Vorbereitungsmethoden
The synthesis of Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate can be achieved through the Hantzsch reaction, a well-known multicomponent reaction. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . The reaction conditions often include heating in an appropriate solvent in the presence of a protic or Lewis acid catalyst . Industrial production methods may involve optimization of these conditions to improve yield and efficiency.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure . This mechanism is similar to other calcium channel blockers used in the treatment of hypertension and angina .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate can be compared to other 1,4-dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine . These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications. For example, nifedipine is used primarily for the treatment of angina, while amlodipine is used for both hypertension and angina . The unique structural features of this compound may offer advantages in terms of selectivity and potency .
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
ethyl 1-acetyl-4-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11(14)10-7-12(9(3)13)6-5-8(10)2/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
RAIOAGRBFVJGKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN(C=CC1C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















